2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0595677
InChI: InChI=1S/C13H9N3O/c17-13-10-7-4-8-14-12(10)15-11(16-13)9-5-2-1-3-6-9/h1-8H,(H,14,15,16,17)
SMILES: C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3
Molecular Formula: C13H9N3O
Molecular Weight: 223.23 g/mol

2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC0595677

Molecular Formula: C13H9N3O

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one -

Specification

Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
IUPAC Name 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C13H9N3O/c17-13-10-7-4-8-14-12(10)15-11(16-13)9-5-2-1-3-6-9/h1-8H,(H,14,15,16,17)
Standard InChI Key RBDYHBPVYQQYJK-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3
SMILES C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3

Introduction

Chemical Properties and Structure

2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one possesses distinctive chemical properties that influence its reactivity, stability, and potential applications. Understanding these properties is essential for researchers working with this compound in various fields, from synthetic organic chemistry to drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one

PropertyValueReference
Molecular FormulaC₁₃H₉N₃O
Molecular Weight223.23 g/mol
CAS Registry Number16081-87-1
AppearanceCrystalline solid
Melting Point>250°C (for similar derivatives)
SolubilityLimited water solubility; soluble in organic solvents like DMF
Chemical StructureFused bicyclic ring system (pyridine-pyrimidine) with phenyl at C-2

The compound contains multiple nitrogen atoms in the heterocyclic structure, which contribute to its basic character and potential for hydrogen bonding interactions. The presence of the carbonyl group at the 4-position introduces a site for nucleophilic attack and provides additional hydrogen bond accepting capabilities . These structural features play important roles in the compound's biological activities and potential interactions with target proteins.

Structural Characteristics

The structure of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one features several key elements that contribute to its unique properties and reactivity patterns. The fused pyridine-pyrimidine ring system creates a planar, rigid scaffold that can engage in π-π stacking interactions with aromatic residues in biological targets. The phenyl substituent at the 2-position introduces additional aromatic character and potential for functionalization, while the NH group at position 1 can serve as a hydrogen bond donor in molecular recognition events .

The structural similarities between 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one and biologically active compounds such as folates and purines contribute to its potential for interacting with enzymes involved in nucleotide metabolism and cell proliferation . These similarities provide a foundation for understanding the compound's biological activities and guiding further structural modifications to enhance specific properties.

Synthesis Methods

Various synthetic approaches have been developed for the preparation of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one and related derivatives. These methods differ in terms of starting materials, reaction conditions, yield, and environmental impact. The development of efficient, high-yielding, and environmentally friendly synthetic routes has been a focus of research in this area .

One-Pot Multicomponent Reactions

One of the most efficient approaches for synthesizing pyrido[2,3-d]pyrimidine derivatives involves one-pot, three-component reactions. These methods typically utilize 4(6)-aminouracil, malononitrile, and aromatic aldehydes as starting materials . This approach offers advantages such as good yields, easy work-up procedures, and environmentally friendly characteristics . Two specific variations of this method have been reported:

  • Microwave Irradiation Method (Method A): This approach utilizes microwave irradiation to facilitate the reaction, providing rapid synthesis with reduced reaction times and energy consumption .

  • Catalytic Method (Method B): This method employs a catalytic amount of diammonium hydrogen phosphate [(NH4)2HPO4] (DAHP) in aqueous media to promote the reaction . The use of water as a reaction medium aligns with principles of green chemistry and has been identified as a promising approach for reducing toxic waste and byproducts in chemical synthesis .

The reaction mechanism for these one-pot syntheses is believed to proceed via domino Knoevenagel-Michael-cyclization reactions, leading to the formation of the pyrido[2,3-d]pyrimidine scaffold .

Condensation Reactions

Another significant approach involves the condensation of 2-amino-4-aryl-6-arylnicotinamides with various reagents. This method has been reported for the preparation of pyrido[2,3-d]pyrimidinone derivatives using focused microwave irradiation, which provides a rapid and efficient route to these compounds .

For example, 2-mercapto-5,7-diphenylpyrido[2,3-d]pyrimidin-4(3H)-one can be synthesized by the reaction of 2-amino-4,6-diphenylnicotinamide with carbon disulfide under basic conditions and focused microwave irradiation, achieving an 81% yield .

Synthesis from Aminouracil Derivatives

The reaction of 6-amino-1,3-dimethyluracil with various unsaturated ketones or acids represents another valuable synthetic approach. For instance, treatment of 6-amino-1,3-dimethyluracil with 1,5-diphenyl-1,4-pentadien-3-one, 1,5-diphenyl-1,3-pentadien-5-one, or 1-benzoyl-1-butenoic acid in acetic acid yields the corresponding pyrido[2,3-d]pyrimidin-2,4-diones .

This method demonstrates the versatility of aminouracil derivatives as starting materials for the construction of the pyrido[2,3-d]pyrimidine scaffold and provides opportunities for introducing structural diversity at multiple positions .

Table 2: Comparison of Synthesis Methods for Pyrido[2,3-d]pyrimidine Derivatives

MethodStarting MaterialsConditionsAdvantagesYield RangeReference
Microwave Irradiation (A)4(6)-aminouracil, malononitrile, aldehydesMicrowave irradiationRapid, energy-efficientNot specified
Catalytic DAHP (B)4(6)-aminouracil, malononitrile, aldehydesDAHP catalyst, aqueous ethanol, refluxEnvironmentally friendly, good yieldsNot specified
Focused Microwave2-amino-4-aryl-6-arylnicotinamides, CS₂KOH, DMF, focused MWI at 10 WHigh yields, convenient74-95%
Aminouracil Condensation6-amino-1,3-dimethyluracil, unsaturated ketonesAcetic acidStructural diversityNot specified

Biological and Pharmacological Activities

2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one and related pyrido[2,3-d]pyrimidine derivatives exhibit a wide range of biological activities, making them promising candidates for drug development in various therapeutic areas. Their structural features enable interactions with diverse biological targets, contributing to their versatile pharmacological profile .

Anticancer Properties

Compounds within the pyrido[2,3-d]pyrimidine family have shown significant anticancer potential through various mechanisms of action. Research has demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Several specific mechanisms have been identified:

  • Tyrosine Kinase Inhibition: Some pyrido[2,3-d]pyrimidine derivatives function as potent inhibitors of tyrosine kinases, enzymes that catalyze the phosphorylation of tyrosine residues on proteins and are implicated in various cellular processes including those involved in cancer progression . By inhibiting these enzymes, these compounds may help fight against angiogenesis, restenosis atherosclerosis, and tumor growth .

  • Cyclin-Dependent Kinase 4 (CDK4) Inhibition: Certain derivatives have been reported to inhibit CDK4, which plays a crucial role in cell cycle regulation . This inhibition can prevent the uncontrolled proliferation of cancer cells.

  • Dihydrofolate Reductase (DHFR) Inhibition: Some pyrido[2,3-d]pyrimidines act as potent inhibitors of DHFR, an important enzyme in folate metabolism and a target for anticancer therapy .

Anti-inflammatory and Analgesic Activities

Pyrido[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties, suggesting their potential use in pain management and inflammatory conditions . These activities may involve inhibition of inflammatory mediators or interaction with pain signaling pathways, though the exact mechanisms require further investigation.

Antimicrobial Activities

Numerous studies have reported the antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives, including antibacterial, antiviral, and antifungal activities . These compounds may interfere with various processes essential for microbial survival or replication, making them potential candidates for addressing infectious diseases.

Cardiovascular Activities

Some pyrido[2,3-d]pyrimidine derivatives exhibit cardiovascular effects, including antihypertensive properties and calcium channel antagonist activities . These characteristics suggest potential applications in the management of cardiovascular disorders.

Table 3: Biological Activities of Pyrido[2,3-d]pyrimidines and Their Potential Therapeutic Applications

Biological ActivityPotential MechanismPotential Therapeutic ApplicationsReference
AnticancerTyrosine kinase inhibition, CDK4 inhibition, DHFR inhibitionVarious cancers, including melanoma
Anti-inflammatory and AnalgesicInhibition of inflammatory mediatorsPain management, inflammatory disorders
AntimicrobialMultiple mechanisms affecting microbial survivalBacterial, viral, and fungal infections
CardiovascularCalcium channel antagonismHypertension, cardiovascular disorders
AntihistaminicHistamine receptor antagonismAllergic conditions
AntileishmanialUnknownLeishmaniasis
AnticonvulsantUnknownEpilepsy and seizure disorders
DiureticUnknownEdema, hypertension

Spectroscopic Characterization

Spectroscopic data provides valuable information about the structure, purity, and identity of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one and related compounds. While specific spectroscopic data for 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one itself is limited in the available literature, data from structurally similar compounds can provide insights into expected spectral characteristics.

Infrared (IR) Spectroscopy

IR spectroscopy for pyrido[2,3-d]pyrimidinone derivatives typically reveals characteristic absorption bands associated with specific functional groups. For example, the 2-mercapto-5,7-diphenylpyrido[2,3-d]pyrimidin-4(3H)-one shows IR bands at 3107, 3051, 2892, 1682, 1597, 1555, 1496, 1406, 1177, and 766 cm⁻¹ . The band at 1682 cm⁻¹ is likely associated with the C=O stretching vibration, while bands around 1597 and 1555 cm⁻¹ may correspond to C=N and C=C stretching vibrations in the aromatic rings .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structural arrangement of atoms in these compounds. For pyrido[2,3-d]pyrimidinone derivatives:

  • ¹H NMR Spectrum: The ¹H NMR spectrum of 2-mercapto-5,7-diphenylpyrido[2,3-d]pyrimidin-4(3H)-one shows signals at δ 13.20 (br, 1H) and 12.40 (br, 1H) corresponding to the NH protons, as well as signals between δ 8.24 and 7.43 for the aromatic protons . These chemical shifts are consistent with the expected values for the proposed structure.

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum of the same compound displays signals at δ 175.5, 159.3, 159.1, 154.1, 153.5, 138.7, 136.8, 130.8, 129.0, 128.7, 128.1, 127.6, 127.5, 118.7, and 108.2 . The signal at δ 175.5 likely corresponds to the C=S carbon, while signals around δ 159.3 and 159.1 may be attributed to the C=O carbon and other sp² carbons in the heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of these compounds. For 2-mercapto-5,7-diphenylpyrido[2,3-d]pyrimidin-4(3H)-one, electron impact (EI) mass spectrometry shows a molecular ion peak (M⁺) at m/z 331, consistent with its molecular formula (C₁₉H₁₃N₃OS) .

Similar pyrido[2,3-d]pyrimidinone derivatives show molecular ion peaks corresponding to their respective molecular weights, with fragmentation patterns that reflect their structural features .

Table 4: Spectroscopic Data for Representative Pyrido[2,3-d]pyrimidinone Derivatives

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)Reference
2-Mercapto-5,7-diphenylpyrido[2,3-d]pyrimidin-4(3H)-one3107, 3051, 2892, 1682, 1597, 1555, 149613.20 (NH), 12.40 (NH), 8.24-7.43 (aromatic)175.5, 159.3, 159.1, 154.1, 153.5, 138.7, etc.331 (M⁺)
5-(4-Chlorophenyl)-2-mercapto-7-phenylpyrido[2,3-d]pyrimidin-4(3H)-one3125, 3047, 2899, 2539, 1676, 159713.14 (NH), 12.43 (NH), 8.24-7.49 (aromatic)175.3, 159.5, 158.8, 152.7, 152.3, etc.365 (M⁺)
2-Mercapto-7-phenyl-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one3055, 2910, 1701, 1601, 1555, 117013.09 (NH), 12.38 (NH), 8.23-7.23 (aromatic), 2.38 (CH₃)175.2, 159.3, 158.7, 153.9, 152.7, etc.345 (M⁺)

Recent Research and Future Directions

Research on 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one and related compounds continues to evolve, with increasing focus on optimizing their synthesis, expanding understanding of their mechanisms of action, and exploring new therapeutic applications.

Advances in Synthetic Methodology

Recent research has emphasized the development of more efficient, environmentally friendly synthesis methods for pyrido[2,3-d]pyrimidine derivatives. These efforts aim to reduce the number of reaction steps, minimize byproduct formation, and utilize greener reaction conditions .

The application of microwave irradiation has emerged as a particularly promising approach, offering advantages such as reduced reaction times, improved yields, and lower energy consumption compared to conventional heating methods . Additionally, the use of water as a reaction medium aligns with principles of green chemistry and represents a growing trend in the synthesis of these compounds .

Future research may focus on further optimizing these synthetic routes, exploring new catalysts to enhance reaction efficiency, and developing scalable processes for the production of these compounds on larger scales.

Structure-Activity Relationship Studies

Understanding the relationship between the structural features of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one derivatives and their biological activities is crucial for rational drug design. Current research involves systematic modification of various positions on the pyrido[2,3-d]pyrimidine scaffold to identify structural elements that enhance specific activities .

For example, studies have explored the impact of different substituents at the 5- and 7-positions of the pyrido[2,3-d]pyrimidine core on anticancer activity . Similar approaches have been applied to optimize other biological activities, such as anti-inflammatory and antimicrobial properties.

Future work may involve more sophisticated computational modeling techniques to predict structure-activity relationships and guide the design of new derivatives with enhanced potency and selectivity.

Emerging Therapeutic Applications

While the anticancer, anti-inflammatory, and antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives have been relatively well-established, research continues to explore new therapeutic applications for these compounds.

One area of emerging interest is the potential use of these compounds as inhibitors of specific enzymes involved in disease pathways. For instance, some derivatives have shown promise as tyrosine kinase inhibitors, which could be valuable for treating conditions beyond cancer, such as autoimmune disorders .

Another area of investigation involves the development of hybrid molecules that combine the pyrido[2,3-d]pyrimidine scaffold with other pharmacophores to create multifunctional therapeutic agents. This approach may lead to compounds with enhanced efficacy or broader spectrum of activity.

Challenges and Opportunities

Despite the promising advances in research on 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one and related compounds, several challenges remain. These include issues related to solubility, bioavailability, and selectivity, which can limit the therapeutic potential of these compounds.

Addressing these challenges presents opportunities for innovation, such as the development of novel drug delivery systems, prodrug approaches, or structural modifications to improve physicochemical properties while maintaining biological activity.

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